2,4,6-Tricyclopropyl-1,3,5-triazine

Description

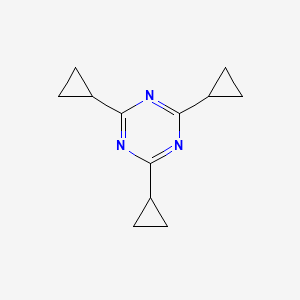

2,4,6-Tricyclopropyl-1,3,5-triazine is a trisubstituted triazine derivative featuring cyclopropyl groups at the 2, 4, and 6 positions of the central 1,3,5-triazine ring. This compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a precursor, where cyclopropylamine or related nucleophiles replace the chlorine atoms under controlled conditions (e.g., refluxing in tetrahydrofuran with potassium carbonate) . Cyclopropyl groups are known for their angular strain, which enhances reactivity in certain chemical contexts while maintaining thermal stability, making this compound valuable in pharmaceutical and materials science research.

Properties

CAS No. |

56382-54-8 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2,4,6-tricyclopropyl-1,3,5-triazine |

InChI |

InChI=1S/C12H15N3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2 |

InChI Key |

KAVMHACWAIRBRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NC(=N2)C3CC3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tricyclopropyl-1,3,5-triazine typically involves the cyclotrimerization of nitriles or the cyclization of amidines. One common method is the reaction of cyanuric chloride with cyclopropylamine under controlled conditions. This reaction proceeds via nucleophilic substitution, where the chlorine atoms on cyanuric chloride are replaced by cyclopropyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production times .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tricyclopropyl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, hydrolysis can occur, breaking down the triazine ring into smaller fragments.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazines, while oxidation may produce triazine oxides .

Scientific Research Applications

2,4,6-Tricyclopropyl-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the production of herbicides, dyes, and polymer stabilizers

Mechanism of Action

The mechanism of action of 2,4,6-Tricyclopropyl-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Triazine derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of 2,4,6-Tricyclopropyl-1,3,5-triazine with structurally analogous compounds:

Physicochemical Properties

- Solubility: Cyclopropyl substituents reduce polarity compared to amino (melamine) or hydroxyl (cyanuric acid) groups, enhancing solubility in organic solvents . Chlorinated derivatives like TCC are lipophilic, favoring polymer matrices .

- Thermal Stability : Cyclopropyl groups confer higher thermal stability (~250°C decomposition) compared to alkyl-substituted triazines (~200°C) but lower than chlorinated TCC (>300°C) .

- Reactivity : The strained cyclopropyl ring increases susceptibility to ring-opening reactions under acidic conditions, unlike inert phenyl or chlorinated analogs .

Key Research Findings

- Antimalarial Activity : this compound derivatives demonstrated IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum, outperforming ethyl/isopropyl analogs (IC₅₀ >5 µM) .

- Synthetic Efficiency : Cyclopropyl substitution achieves >95% yield under optimized conditions, surpassing phenyl or chlorinated analogs (~70-85%) .

- Material Science: Triphenyltriazine exhibits fluorescence quantum yields of 0.45–0.60, making it superior for optoelectronic applications compared to non-aromatic triazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.